Product packaging for Benzyl azetidin-3-ylcarbamate(Cat. No.:CAS No. 914348-04-2)

Benzyl azetidin-3-ylcarbamate

Cat. No.: B1318673
CAS No.: 914348-04-2
M. Wt: 206.24 g/mol
InChI Key: UWOOBFRZDNDUQB-UHFFFAOYSA-N
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Description

Azetidinyl carbamates are a specific subclass of azetidines that incorporate a carbamate (B1207046) functional group. This combination of a strained four-membered ring and the carbamate moiety imparts a unique set of properties that are highly valued in both organic and medicinal chemistry. The azetidine (B1206935) ring provides a rigid, three-dimensional scaffold, while the carbamate group offers opportunities for hydrogen bonding and can serve as a key pharmacophore or a versatile synthetic handle. Benzyl (B1604629) Azetidin-3-ylcarbamate, in particular, has emerged as a crucial building block, enabling the synthesis of diverse and complex molecular architectures.

The history of azetidine chemistry dates back to the early 20th century, with initial synthetic reports emerging around 1907 involving Schiff base reactions. jmchemsci.com However, widespread interest in these four-membered heterocycles was significantly catalyzed by the discovery of penicillin and other β-lactam (azetidin-2-one) antibiotics. jmchemsci.com This highlighted the profound biological activity that could be associated with such strained ring systems.

Early synthetic methods for producing the azetidine core were often challenging due to the inherent ring strain. nih.govmedwinpublishers.com One of the most established methods was the reduction of more readily available azetidin-2-ones (β-lactams). acs.org Over the decades, the synthetic toolkit for accessing azetidines has expanded dramatically. Modern methodologies include:

Cyclization Reactions: Intramolecular ring-closing reactions are a common strategy, forming the azetidine ring through C-N or C-C bond formation. magtech.com.cnresearchgate.net

Cycloaddition Reactions: The [2+2] cycloaddition, such as the Staudinger reaction between an imine and a ketene (B1206846) to form a β-lactam, is a cornerstone of azetidine-related synthesis. acs.org The aza Paternò–Büchi reaction, a photocycloaddition between imines and alkenes, also yields azetidines. nih.gov

Ring Expansion and Contraction: Methods involving the rearrangement of smaller rings (like aziridines) or the contraction of larger rings (like pyrrolidines) have been developed. acs.orgmagtech.com.cn

Strain-Release Functionalization: More recent innovations utilize highly strained precursors like 1-azabicyclobutanes, which can be opened stereospecifically with various nucleophiles to generate diverse, enantiopure azetidines. chemrxiv.org

These advancements have made a wide array of substituted and enantiopure azetidines more accessible, fueling their exploration in various scientific domains. chemrxiv.orgwikipedia.orgthieme-connect.com

The azetidine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. researchgate.netrsc.org Its significance stems from a combination of its structural and chemical properties. The four-membered ring is conformationally restricted, which can reduce the entropic penalty of binding to a biological target and lead to higher affinity. nih.govmedwinpublishers.com

The ring strain of approximately 25.4 kcal/mol makes the azetidine ring more reactive than its five-membered counterpart, pyrrolidine, yet significantly more stable and easier to handle than the three-membered aziridine (B145994) ring. rsc.org This balanced reactivity is crucial for its role in biological systems and as a synthetic intermediate. rsc.orgijmrset.com

Azetidines are found in natural products and are integral components of several approved drugs, demonstrating their therapeutic relevance. medwinpublishers.comresearchgate.net Examples include:

Azelnidipine: An antihypertensive calcium channel blocker. rsc.org

Cobimetinib: A kinase inhibitor used in cancer therapy. rsc.orgresearchgate.net

Delafloxacin: A fluoroquinolone antibiotic. researchgate.net

Furthermore, azetidines are often employed as bioisosteric replacements for other common saturated heterocycles like piperidines or pyrrolidines. chemrxiv.org This strategy can lead to improved physicochemical properties such as solubility and metabolic stability, which are critical for developing successful drug candidates. chemrxiv.org

Benzyl azetidin-3-ylcarbamate has become a focal point of research primarily because it is a versatile and commercially available building block that elegantly combines several key structural features. cymitquimica.com The molecule consists of the core azetidine ring substituted at the 3-position with a carbamate group, which is in turn protected by a benzyl group.

The rationale for this focus can be broken down:

The Azetidine Scaffold: It provides the rigid, three-dimensional structure that is sought after in drug design to precisely orient functional groups in space. nih.gov

The 3-Aminoazetidine Motif: The underlying 3-aminoazetidine structure is a common pharmacophore. The amine provides a key interaction point and a vector for further chemical elaboration.

The Carbamate Group: This group serves multiple purposes. It acts as a stable protecting group for the amine, allowing for selective reactions elsewhere in a molecule. The carbamate itself can participate in hydrogen bonding interactions with biological targets. Furthermore, it can be readily cleaved to reveal the free amine, providing a synthetic handle for diversification and the creation of compound libraries for high-throughput screening. lifechemicals.comsmolecule.com

The Benzyl Group: As part of the carbamate (a benzyloxycarbonyl or "Cbz" group), it is one of the most common and robust amine-protecting groups in organic synthesis, easily removed under standard hydrogenolysis conditions.

This specific architecture allows chemists to introduce the valuable 3-aminoazetidine moiety into larger, more complex molecules in a controlled manner, making it a cornerstone for exploratory drug discovery programs. mdpi.comresearchgate.net

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyThis compoundThis compound Hydrochloride
Molecular FormulaC11H14N2O2C11H15ClN2O2 cymitquimica.com
Molecular Weight206.24 g/mol242.70 g/mol cymitquimica.com
CAS Number914348-04-21203099-07-3 cymitquimica.com
Physical FormData not widely availableSolid cymitquimica.com
SynonymsN-(Azetidin-3-yl)carbamic acid phenylmethyl ester3-(Cbz-amino)azetidine HCl; Benzyl N-(azetidin-3-yl)carbamate HCl cymitquimica.com

The utility of this compound and its derivatives extends across multiple scientific disciplines. Its primary impact is in drug discovery, where it serves as a key intermediate for synthesizing novel therapeutic agents. ijmrset.com The azetidine scaffold has been incorporated into compounds targeting a vast range of diseases, including cancer, bacterial infections, and central nervous system disorders. nih.govresearchgate.netontosight.aiontosight.ai

In the field of chemical biology, azetidine-containing molecules are used as probes to investigate biological processes. For example, enantiopure azetidines have been incorporated into probes for activity-based protein profiling to identify and study specific protein targets in human cancer cells. chemrxiv.org The defined stereochemistry and conformational rigidity of the azetidine ring can lead to highly selective interactions with proteins, allowing researchers to dissect complex biological pathways. chemrxiv.org Furthermore, azetidine-based amino acids are used as tools to study the influence of conformation on peptide activity, providing insights into protein structure and function. acs.orgnih.gov The development of new synthetic methods for azetidines, driven by their utility, is also a significant area of research in organic synthesis. magtech.com.cnorganic-chemistry.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2O2 B1318673 Benzyl azetidin-3-ylcarbamate CAS No. 914348-04-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-(azetidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-11(13-10-6-12-7-10)15-8-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOOBFRZDNDUQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590273
Record name Benzyl azetidin-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914348-04-2
Record name Benzyl azetidin-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Aminoazetidine, 3-CBZ protected
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Synthetic Methodologies for Benzyl Azetidin 3 Ylcarbamate and Analogs

Direct Synthesis Approaches to the Azetidinyl Carbamate (B1207046) Framework

Direct synthesis methods offer an efficient way to produce benzyl (B1604629) azetidin-3-ylcarbamate by introducing the benzyloxycarbonyl (Cbz) protecting group onto the 3-amino group of an azetidine (B1206935) precursor.

Reaction of Azetidine with Benzyl Chloroformate

A common and straightforward method for the synthesis of benzyl azetidin-3-ylcarbamate involves the reaction of 3-aminoazetidine or its salts with benzyl chloroformate. This reaction is a standard procedure for introducing the Cbz protecting group onto a primary or secondary amine. smolecule.comrsc.org The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

The general reaction is as follows: 3-Aminoazetidine + Benzyl Chloroformate → this compound + HCl

The choice of solvent and base is crucial for optimizing the reaction yield and purity of the product. Dichloromethane or toluene (B28343) are often used as solvents. google.com The reaction of N-substituted azetidines with chloroformates can sometimes lead to ring-opening of the strained azetidine ring, yielding γ-chloroamine byproducts. colab.ws However, for the synthesis of the target carbamate, controlling the reaction conditions, such as temperature and the rate of addition of benzyl chloroformate, is essential to favor the desired N-acylation over ring cleavage.

A specific example involves the reaction of 1-tert-butyl-3,3-dinitroazetidine with benzyl chloroformate, which results in the formation of 1-(benzyloxycarbonyl)-3,3-dinitroazetidine. google.com While this example involves a substituted azetidine, the fundamental reaction with the chloroformate is analogous. Another documented synthesis involves the protection of an amine with benzyl chloroformate (CbzCl) to yield a carbamate derivative. rsc.org

One-Pot Synthetic Strategies for Carbamate Introduction

One-pot syntheses are highly desirable as they reduce the number of work-up and purification steps, saving time and resources. For the synthesis of this compound and its analogs, one-pot strategies can be employed. For instance, a one-pot preparation of 1,3-disubstituted azetidines has been developed by reacting 2-substituted-1,3-propanediols with trifluoromethanesulfonic anhydride (B1165640) to generate a bis-triflate in situ, which is then reacted with a primary amine. organic-chemistry.org This approach could be adapted to use a protected aminopropanediol to generate the desired azetidine precursor in a single step.

Another relevant one-pot procedure involves the transformation of Cbz-protected amines into other carbamates, ureas, or thiocarbamates. rsc.org This methodology, while not a direct synthesis of the target molecule from an unprotected amine, highlights the utility of one-pot transformations within this chemical space. Furthermore, a single-step synthesis of azetidine-3-amines from commercially available starting materials has been reported, which could then be directly acylated in a sequential one-pot manner to yield the final product. chemrxiv.org

Convergent and Linear Multi-step Synthetic Routes

Multi-step syntheses provide a versatile platform for creating a wide range of substituted azetidine analogs by first constructing the core heterocyclic ring, which is then further functionalized.

Construction of the Azetidine Heterocycle Precursors

The synthesis of the azetidine ring is a critical step in these multi-step approaches. Various methods have been developed to construct this strained four-membered ring system.

A prevalent method for forming the azetidine ring is through the intramolecular cyclization of γ-aminoalcohols or their derivatives. researchgate.net This transformation typically involves the activation of the hydroxyl group to create a good leaving group, followed by intramolecular nucleophilic attack by the amine.

One efficient method utilizes N,N'-carbonyldiimidazole to activate the hydroxyl group of amino alcohols, leading to the formation of substituted azetidines. acs.org Microwave-assisted intramolecular cyclization of γ-aminoalcohols in the presence of tosyl chloride has also been shown to be an effective method for the enantioselective synthesis of 1,2,3-trisubstituted azetidines. rsc.org The Wenker synthesis, and its milder variations, can be used to cyclize amino alcohols via their sulfate (B86663) esters to form aziridines, and this principle can be extended to the synthesis of azetidines from 1,3-aminoalcohols. organic-chemistry.org

Starting Material Cyclization Reagent/Method Product Reference
γ-AminoalcoholN,N'-CarbonyldiimidazoleSubstituted Azetidine acs.org
γ-AminoalcoholTosyl Chloride, Microwave1,2,3-Trisubstituted Azetidine rsc.org
2-Substituted-1,3-propanediolTrifluoromethanesulfonic Anhydride, Primary Amine1,3-Disubstituted Azetidine organic-chemistry.org

The Staudinger cycloaddition, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a powerful and widely used method for the synthesis of β-lactams (2-azetidinones). mdpi.comwikipedia.org These β-lactams are valuable precursors that can be subsequently reduced to the corresponding azetidines.

The reaction is highly versatile, allowing for the synthesis of a wide array of substituted β-lactams with controlled stereochemistry. researchgate.netnih.gov The stereoselectivity of the cycloaddition can often be influenced by the choice of reactants and reaction conditions, yielding either cis or trans isomers. nih.gov For example, the reaction of ketenes with N-tosyl imines tends to produce cis-β-lactams, while N-triflyl imines favor the formation of trans isomers. nih.gov

Once the β-lactam is formed, the carbonyl group at the 2-position can be reduced using various reducing agents, such as borane (B79455) or lithium aluminum hydride, to afford the corresponding azetidine. This azetidine can then be N-deprotected (if necessary) and reacted with benzyl chloroformate to yield this compound. This approach is particularly useful for accessing chiral azetidines if the Staudinger reaction is performed asymmetrically. spandidos-publications.comescholarship.org

Reactant 1 (Imine) Reactant 2 (Ketene Source) Catalyst/Conditions Product Reference
Aromatic IminesAcetyl ChlorideTriethylamine (B128534)3-Unsubstituted β-lactams mdpi.com
Chiral Schiff BasePhthalimidoacetyl Chloride-Monocyclic β-lactam (single stereoisomer) nih.gov
N-Tosyl IminesKetenes4-(pyrrolidino)pyridine derivativecis-β-lactams nih.gov
N-Triflyl IminesKetenes4-(pyrrolidino)pyridine derivativetrans-β-lactams nih.gov

Introduction and Functionalization of the Carbamate Moiety

The introduction of the carbamate moiety is a crucial step in the synthesis of this compound. A common method involves the reaction of an azetidine derivative with benzyl chloroformate or a similar reagent. smolecule.com This reaction, often carried out in the presence of a base, leads to the formation of the N-Cbz (benzyloxycarbonyl) protected amine. For instance, the synthesis of benzyl N-(azetidin-3-ylmethyl)carbamate can be achieved by reacting the appropriate azetidine precursor with benzyl chloroformate. smolecule.com

The carbamate group itself can be further functionalized. For example, in the context of peptide synthesis, a 2-propynyl carbamate has been installed on the azetidine nitrogen, allowing for late-stage modifications via "click" chemistry. researchgate.net This demonstrates the versatility of the carbamate group beyond a simple protecting function. The carbamate moiety can also undergo hydrolysis, typically under acidic or basic conditions, to yield the corresponding amine. smolecule.com

Stereoselective Synthesis Strategies for Chiral Azetidinyl Carbamates

The synthesis of chiral azetidinyl carbamates, where the stereochemistry at the C-3 position of the azetidine ring is controlled, is of significant interest for the development of stereochemically pure pharmaceuticals. Several strategies have been developed to achieve this.

One approach involves the use of chiral starting materials. For example, chiral N-propargylsulfonamides, which are readily accessible with excellent enantiomeric excess (ee) through chiral sulfinamide chemistry, can be used to prepare chiral azetidin-3-ones. nih.gov These chiral ketones can then be further functionalized to introduce the carbamate group, thereby producing chiral azetidinyl carbamates. This method avoids the use of toxic diazo compounds, which are sometimes employed in the synthesis of azetidin-3-ones. nih.gov

Another strategy for achieving stereoselectivity is through diastereoselective reactions. For instance, the reduction of C-3 functionalized azetidin-2-ones using sodium borohydride (B1222165) can lead to the diastereoselective formation of trans-azetidines. rsc.org The choice of reagents and reaction conditions is critical in controlling the stereochemical outcome. For example, in the synthesis of benzyl (R)-(2-oxoazetidin-3-yl)carbamate, meticulous stereochemical control is required to achieve the desired (R)-configuration at the C-3 position. smolecule.com

The following table summarizes some stereoselective synthesis approaches for chiral azetidines:

Starting Material/PrecursorKey ReactionStereochemical ControlResulting Azetidine Derivative
Chiral N-propargylsulfonamidesGold-catalyzed oxidative cyclizationUse of chiral sulfinamide chemistryChiral azetidin-3-ones (>98% ee) nih.gov
C-3 functionalized azetidin-2-onesNaBH4 promoted reductionDiastereoselective reductiontrans-2,3-disubstituted 1-arylazetidines rsc.org
Azido aldehydeReduction and subsequent cyclizationNot specifiedN-Cbz protected triol rsc.org

Strategic Application of Protecting Groups in this compound Synthesis

Protecting groups are essential tools in the multi-step synthesis of complex molecules like this compound. They temporarily mask reactive functional groups, preventing them from undergoing unwanted reactions while other parts of the molecule are being modified.

N-Protection of the Azetidine Nitrogen (e.g., Boc, Cbz)

The nitrogen atom of the azetidine ring is nucleophilic and often requires protection during synthesis. Two of the most common N-protecting groups are tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

The Boc group is widely used due to its stability under many reaction conditions and its facile removal under acidic conditions, such as with trifluoroacetic acid (TFA). acs.org The synthesis of N-Boc protected azetidines is a common strategy. researchgate.net For example, tert-butyl azetidin-3-ylcarbamate hydrochloride has been used as a building block in various synthetic applications. alfa-chemical.com

The Cbz group , introduced using benzyl chloroformate (CbzCl), is another important protecting group. rsc.orgorganic-chemistry.org It is stable to a variety of conditions but can be readily removed by catalytic hydrogenolysis, a reaction that is often clean and high-yielding. organic-chemistry.org The Cbz group has been instrumental in peptide synthesis and is frequently employed in the synthesis of azetidine-containing compounds. smolecule.comresearchgate.net

Carbamate as a Protecting Group Strategy in Peptide Chemistry

The carbamate functional group, particularly the Cbz and Boc groups, plays a pivotal role as a protecting group for the amino function of amino acids and peptides. smolecule.com This strategy is fundamental to solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry. researchgate.net

In the context of azetidine-containing peptides, the carbamate group on the azetidine ring serves to protect the amine during peptide chain elongation. researchgate.net For example, a Cbz-protected azetidine can be incorporated into a peptide sequence. researchgate.net The stability of the carbamate allows for subsequent chemical transformations on the peptide chain without affecting the protected amine.

Furthermore, the introduction of azetidine units into peptides can induce specific conformations, such as turns, which can be beneficial for biological activity. researchgate.netnih.gov The use of 3-aminoazetidine (3-AAz) as a turn-inducing element has been shown to improve the efficiency of macrocyclization in the synthesis of cyclic peptides. researchgate.netnih.gov After cyclization, the protecting groups on the amino acid side chains can be removed under strong acidic conditions without degrading the strained azetidine ring. researchgate.netnih.gov

The following table highlights the use of carbamates in peptide synthesis involving azetidines:

Carbamate Protecting GroupApplication in Peptide SynthesisKey Feature
Cbz (Benzyloxycarbonyl)Protection of the azetidine amine during peptide synthesis. researchgate.netRemovable by hydrogenolysis. organic-chemistry.org
Boc (tert-Butoxycarbonyl)Protection of amino acids and the azetidine nitrogen. researchgate.netacs.orgRemovable under acidic conditions. acs.org
2-Propynyl carbamate (2-PC)Functionalization of the azetidine nitrogen for late-stage modification. researchgate.netAllows for "click" chemistry reactions. researchgate.net

Optimization of Reaction Conditions and Yields in Scalable Syntheses

The transition from a laboratory-scale synthesis to a large-scale industrial production requires careful optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness. Key factors to consider include solvent effects and the use of catalysts.

Solvent Effects and Catalysis

The choice of solvent can significantly influence the rate, yield, and selectivity of a reaction. In the synthesis of azetidines, various organic solvents are employed. Protic solvents like lower alkanols, as well as polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), are often suitable. google.com For certain cyclization reactions to form the azetidine ring, the presence of water can be crucial. google.com In some cases, a mixture of solvents, such as ethanol-water, can provide optimal results. researchgate.net For the synthesis of azetidin-2-ones via the Staudinger reaction, polar aprotic solvents like DMF and acetonitrile (B52724) can enhance reactivity by stabilizing charged intermediates, while nonpolar solvents like toluene may favor intramolecular cyclization in other reactions. smolecule.com

Catalysis plays a vital role in many synthetic steps. Lewis acids, such as BF₃ and ZnEt₂, can be used to catalyze reactions by activating certain functional groups. smolecule.com In the synthesis of chiral azetidin-3-ones, a gold catalyst is employed for the oxidative cyclization of N-propargylsulfonamides. nih.gov Palladium catalysts are utilized in asymmetric allylation reactions to form chiral azetidines. rsc.org For the direct amidation of N-Boc and N-Cbz protected amines, a rhodium-catalyzed coupling with arylboroxines has been developed as an alternative to the traditional two-step deprotection-condensation sequence. nih.gov

The following table provides examples of solvent and catalyst optimization in azetidine synthesis:

Reaction TypeSolvent(s)CatalystEffect on Reaction
Azetidine ring formation (cyclization)n-Butanol, waterNon-nucleophilic base (e.g., K₂CO₃)Water promotes cyclization. google.com
Staudinger reaction (azetidin-2-one synthesis)DMF, acetonitrileLewis acids (e.g., BF₃)Enhances reactivity by stabilizing intermediates. smolecule.com
Gold-catalyzed oxidative cyclizationNot specifiedGold catalystEnables efficient synthesis of chiral azetidin-3-ones. nih.gov
Asymmetric allylationNot specifiedPalladium catalystFormation of enantioselective azetidines. rsc.org
Direct amidation of carbamatesNot specifiedRhodium catalystEfficient one-step conversion to amides. nih.gov

Temperature and Pressure Influence on Reaction Kinetics

The kinetics of the synthesis of this compound and its analogs are significantly influenced by reaction temperature and pressure. These parameters can affect reaction rates, product yields, and selectivity by altering the energy of molecules, the frequency of collisions, and the stability of transition states. While specific kinetic studies on this compound are not extensively documented in publicly available literature, the influence of these parameters can be inferred from studies on analogous reactions, such as the formation of azetidinium salts and other carbamates.

Temperature Effects:

In chemical reactions, an increase in temperature generally leads to an increase in the reaction rate. This is attributed to the fact that a higher temperature provides the reacting molecules with greater kinetic energy, leading to more frequent and energetic collisions. In the context of the synthesis of azetidine-containing compounds, higher temperatures have been shown to be a driving force for the reaction. For instance, in the synthesis of azetidinium salts, increasing the temperature from 25 °C to 80 °C resulted in a significant increase in product yield. nih.gov This suggests that the formation of the azetidine ring, a key step in the synthesis of this compound, is likely to be accelerated at elevated temperatures.

The activation energy for carbamate formation has been determined in biological systems to be 6.7 kcal/mol, indicating a moderate temperature dependence. nih.gov

Pressure Effects:

The influence of pressure on reaction kinetics is most pronounced for reactions involving gases or for reactions in the liquid phase where there is a significant change in volume during the formation of the transition state. For the synthesis of carbamates from CO2 and amines, pressure plays a crucial role. An increase in CO2 pressure generally leads to a higher concentration of dissolved CO2, which can enhance the rate of carbamate formation. However, similar to temperature, an optimal pressure is often sought. In one study, while a decrease in pressure led to a drop in conversion, increasing the pressure beyond a certain point led to an increase in byproduct formation. nih.govacs.org

High-pressure studies on the carbamylation of cholinesterase have shown that elevated pressure can favor the formation of the enzyme-substrate complex but inhibit the actual carbamylation step. This was attributed to a large positive activation volume, suggesting significant structural and hydration changes during the reaction. nih.gov While this is a biological system, it highlights that the formation of the carbamate functional group can be sensitive to pressure-induced volume changes. In the synthesis of carbamates from amines and dimethyl carbonate, high pressures of up to 800 MPa have been utilized to achieve high yields, even at room temperature over extended reaction times. core.ac.uk

The following data tables, derived from studies on analogous reactions, illustrate the influence of temperature and pressure on reaction outcomes.

Table 1: Effect of Temperature and Pressure on Carbamate Synthesis from Aniline and CO2 nih.gov

EntryTemperature (°C)Pressure (bar)Conversion (%)Byproduct (%)
160356-
2703711
3803685
470144-
5705727
67077313
Conditions: 4.3 mmol aniline, 8.6 mmol DBU, 8.6 mmol butyl bromide in 5 mL MeCN.

Table 2: Effect of Temperature on the Synthesis of Azetidinium Salts nih.gov

SolventTemperature (°C)Time (min)Yield (%)
EtOH25602
EtOH806051
H₂O606071
H₂O806083

Chemical Reactivity and Transformation Studies of Benzyl Azetidin 3 Ylcarbamate

Nucleophilic Ring-Opening Reactions of the Strained Azetidine (B1206935) Core

The significant ring strain of the azetidine core (approximately 25.4 kcal/mol) makes it susceptible to nucleophilic ring-opening reactions, a key feature of its reactivity. rsc.org These reactions typically require activation of the ring, often through the use of Lewis acids or by converting the ring nitrogen into a quaternary ammonium (B1175870) salt, which makes the ring more electrophilic. magtech.com.cnresearchgate.net

Reactions with Diverse Nucleophiles (e.g., amines, alcohols, thiols)

The activated azetidine ring can be opened by a variety of nucleophiles. While specific studies detailing the ring-opening of Benzyl (B1604629) azetidin-3-ylcarbamate with a wide range of nucleophiles are not extensively documented in primary literature, the general reactivity patterns of N-protected azetidines provide significant insight.

Halides: The ring-opening of azetidinium salts with halide nucleophiles, such as fluoride (B91410), has been demonstrated. For example, the reaction of an N-activated azetidinium salt with tetrabutylammonium (B224687) fluoride can proceed at a more substituted carbon to yield a γ-fluoropropylamine. researchgate.net

Thiols: Thiol nucleophiles are effective for opening strained rings. Protocols using thiols in the presence of sulfur dioxide as a mild Lewis acid have been shown to efficiently open carbamate-protected aziridines, a reaction principle that extends to azetidines. researchgate.net

Carbon Nucleophiles: More complex nucleophiles, including electron-rich aromatic compounds and alkynes, can react with activated azetidines. These reactions, often catalyzed by Lewis acids like Cu(OTf)₂, can lead to the formation of functionalized acyclic amines or initiate domino reactions to construct larger heterocyclic systems. rsc.org

It is noted that the stability of the N-Cbz protecting group on the exocyclic amine makes the parent compound a stable building block, and ring-opening is a reaction that must be intentionally induced, often under acidic conditions which may also affect the protecting group. rsc.orgnih.gov

Regioselectivity and Stereoselectivity in Ring-Opening Processes

The regioselectivity of the nucleophilic attack is a critical aspect of azetidine chemistry and is governed by a combination of electronic and steric factors. magtech.com.cn

Electronic Effects: In N-activated azetidines, the attack is often directed by electronic effects. Nucleophiles tend to attack the carbon atom that can best stabilize a positive charge in the transition state. magtech.com.cn For Benzyl azetidin-3-ylcarbamate, the N-H ring nitrogen is typically first activated or quaternized. Since the C2 and C4 positions are electronically similar (both are unsubstituted carbons adjacent to the ring nitrogen), a mixture of products could arise unless a directing group is present.

Steric Hindrance: When steric hindrance is the dominant factor, particularly with bulky nucleophiles, the attack will favor the less substituted carbon atom adjacent to the ring nitrogen. magtech.com.cn In azetidinium ions without substituents at C4, nucleophilic opening often occurs regioselectively at this position. researchgate.net

Substituent Effects: In unsymmetrically substituted aziridines and azetidines, the substituent's nature can strongly direct the regiochemical outcome. For instance, in aziridines with a γ-ketoalkyl substituent at C2, ring-opening occurs at the C2 position, whereas a γ-silyloxyalkyl substituent directs the attack to the unsubstituted C3 position. nih.gov While these are examples from aziridine (B145994) chemistry, the principles of substituent-directed ring-opening are relevant.

Transformations Involving the Carbamate (B1207046) Functional Group

The benzyl carbamate (Cbz) group at the 3-position is a key functional handle, primarily used as a protecting group for the amine. Its removal and the subsequent reactions of the liberated amine are common transformations.

Hydrolysis and Cleavage Reactions of the Benzyl Carbamate

The Cbz group is valued for its stability under a range of conditions while being readily removable through specific methods, making it orthogonal to many other protecting groups like Boc. nih.gov

Common methods for the cleavage of the benzyl carbamate group include:

Catalytic Hydrogenolysis: This is the most common method for Cbz deprotection. The reaction is typically carried out using a palladium catalyst (e.g., 10% Pd/C) under an atmosphere of hydrogen gas (H₂). total-synthesis.com This process is clean, yielding the deprotected amine, toluene (B28343), and carbon dioxide as byproducts.

Catalytic Transfer Hydrogenation: An alternative to using H₂ gas is transfer hydrogenation. A hydrogen donor, such as 1,4-cyclohexadiene, is used in the presence of a palladium catalyst to effect the cleavage. mdpi.com

Lewis Acid Cleavage: Strong Lewis acids can also be employed. A method using aluminum chloride (AlCl₃) in a fluorinated solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been reported for the effective deprotection of N-Cbz groups. bris.ac.uk

Deprotection MethodReagentsTypical ConditionsProductsCitation
Catalytic Hydrogenolysis H₂, Pd/CMethanol or Ethanol solvent, room temperature3-Aminoazetidine, Toluene, CO₂ total-synthesis.com
Transfer Hydrogenation 1,4-Cyclohexadiene, Pd/CEthanol/Ethyl acetate (B1210297) solvent3-Aminoazetidine, Benzene (B151609), CO₂ mdpi.com
Lewis Acid Cleavage AlCl₃, HFIPRoom temperature3-Aminoazetidine bris.ac.uk

Acylation and Alkylation at the Carbamate Nitrogen

While the outline specifies reactions at the carbamate nitrogen, this nitrogen is non-nucleophilic due to amide resonance. The chemically significant transformations occur at the nucleophilic azetidine ring nitrogen (N1). After protecting the exocyclic C3-amine with the Cbz group, the N1 position is free for further functionalization.

N-Alkylation: The secondary amine of the azetidine ring can be alkylated under basic conditions. For example, related azetidinone systems have been N-alkylated using methyl iodide in the presence of a base like sodium hydride (NaH). mdpi.com

N-Acylation and N-Sulfonylation: After deprotection of an orthogonal protecting group, the liberated azetidine nitrogen can readily undergo acylation or sulfonylation. harvard.edu In syntheses involving orthogonally protected azetidines, the N1 nitrogen can be functionalized after selective deprotection. For instance, benzhydryl-protected 3-aminoazetidine can be acylated with a Boc group, followed by removal of the benzhydryl group and subsequent nucleophilic aromatic substitution using the free N1-H. thieme-connect.de

These reactions highlight the utility of this compound as a scaffold where the C3-amine is masked, allowing for selective modification at the ring nitrogen.

Reductive Transformations of this compound

Beyond the hydrogenolytic cleavage of the Cbz group, other reductive transformations can be performed, notably using strong hydride reagents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com

The reduction of carbamates with LiAlH₄ is a powerful transformation that differs from simple cleavage. Instead of liberating the free amine, it reduces the carbonyl group entirely. The reduction of a benzyl carbamate (R-NH-Cbz) with LiAlH₄ results in the formation of the corresponding N-methyl amine (R-NH-CH₃). total-synthesis.comreddit.com

The mechanism involves the initial hydride attack on the carbamate carbonyl, followed by the elimination of the benzyloxy group to form a transient formamide (B127407) or imine intermediate, which is then further reduced by LiAlH₄ to the N-methyl amine. libretexts.orgumich.eduthieme-connect.de

However, LiAlH₄ is a very powerful and often unselective reducing agent. masterorganicchemistry.com When applied to strained rings like azetidines, it can also induce reductive cleavage of the ring itself. Therefore, reaction conditions must be carefully controlled to favor the desired transformation—either reduction of the carbamate to the N-methyl amine or cleavage of the protecting group—while avoiding unwanted ring-opening side reactions.

Oxidative Transformations of this compound

The azetidine ring, while strained, can undergo various transformations, including oxidation. For N-protected azetidines, oxidation can occur at different positions depending on the reagents and reaction conditions.

While specific oxidative studies on this compound are not extensively documented in readily available literature, the reactivity of analogous N-protected azetidine systems provides significant insight. For instance, the anodic oxidation of N-Cbz (benzyloxycarbonyl) protected azetidines has been shown to introduce functionality at the C-2 position. thieme-connect.de This type of transformation suggests that the azetidine ring of this compound could potentially be oxidized under electrochemical conditions.

Another relevant oxidative pathway involves the oxidation of a hydroxyl group on the azetidine ring to a ketone. In syntheses involving related azetidine structures, such as 1-ethylsulfonylazetidin-3-ol, aerobic oxidation is employed to produce the corresponding azetidin-3-one. google.comgoogle.com This is often achieved using a nitroxyl (B88944) reagent like TEMPO in the presence of an oxidizing agent. google.comgoogle.com Should the carbamate group in this compound be hydrolyzed to the corresponding alcohol (azetidin-3-ol), subsequent oxidation would be a viable route to functionalize the C-3 position further.

The following table summarizes potential oxidative transformations based on related azetidine chemistry.

Starting Material AnalogueReagent(s)Product TypePotential Application to this compound
N-Cbz-azetidineAnodic oxidation, AcOH, NaOAc2-Acetoxy-N-Cbz-azetidineOxidation at the C-2 position of the azetidine ring. thieme-connect.de
1-Ethylsulfonylazetidin-3-olTEMPO, NaNO₂, Acetic Acid, O₂1-Ethylsulfonylazetidin-3-oneOxidation at the C-3 position if the carbamate is converted to a hydroxyl group. google.comgoogle.com

Functional Group Interconversions on the Azetidine Ring and Carbamate Moiety

Functional group interconversions are crucial for elaborating the structure of this compound into more complex target molecules. These transformations can be directed at the C-3 position of the azetidine ring or at the benzyl substituent of the carbamate.

The C-3 position of this compound is a primary site for introducing molecular diversity. The carbamate functionality itself can be a precursor to other groups, or the amine can be deprotected and subsequently derivatized.

The most fundamental transformation is the deprotection of the benzyl carbamate to reveal the primary amine at the C-3 position. This is typically achieved through hydrogenolysis. The resulting 3-aminoazetidine is a key intermediate that can undergo a wide array of reactions. For example, the free amine can be acylated or alkylated to introduce new substituents.

In one documented example, this compound was reacted with 4-chloro-2-methylpyrimidine (B1348355) in the presence of a base to yield a substituted product, demonstrating the nucleophilic character of the carbamate nitrogen under certain conditions or, more likely, the derivatization of the secondary amine on the azetidine ring. google.com More commonly, the benzyl carbamate is removed first, and the resulting primary amine at C-3 is then used in subsequent reactions. The reactivity of the carbamate group also includes the potential for hydrolysis, which would lead to the formation of the corresponding amine. smolecule.com

The table below outlines key derivatization reactions at the C-3 position.

Reaction TypeReagent(s)ProductDescription
N-Alkylation/Arylation4-chloro-2-methylpyrimidine, N,N-diisopropylethylamineBenzyl (1-((2-methylpyrimidin-4-yl)azetidin-3-yl)carbamateSubstitution at the azetidine nitrogen. google.com
Deprotection (Carbamate Cleavage)H₂, Pd/C3-AminoazetidineRemoval of the benzyloxycarbonyl group to yield the free amine.
HydrolysisAcid or Base3-AminoazetidineCleavage of the carbamate bond. smolecule.com

The benzyl group in this compound primarily serves as a protecting group for the amine at the C-3 position. Therefore, its most significant "modification" is its removal.

The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group in organic synthesis due to its stability under many reaction conditions and its susceptibility to facile cleavage under specific, mild conditions. The principal method for removing the benzyl group from the carbamate is catalytic hydrogenolysis. This reaction involves treating the compound with hydrogen gas in the presence of a palladium catalyst (e.g., palladium on carbon, Pd/C). The reaction is clean and efficient, yielding the deprotected amine, toluene, and carbon dioxide as byproducts.

This deprotection is a critical step in synthetic pathways where the 3-aminoazetidine core is required for subsequent coupling or derivatization reactions. smolecule.com The stability of the benzyl carbamate to acidic and basic conditions allows for orthogonal protection strategies, where other protecting groups in the molecule can be removed without affecting the Cbz group. smolecule.com

The table below details the primary transformation involving the benzyl substituent.

Reaction TypeReagent(s)ProductDescription
Hydrogenolysis (Deprotection)H₂, Pd/C3-AminoazetidineCleavage of the benzyl-oxygen bond to remove the protecting group. smolecule.com

Derivatization Strategies for Research Applications of Benzyl Azetidin 3 Ylcarbamate

Introduction of Diverse Substituents onto the Azetidine (B1206935) Nitrogen

The secondary amine of the azetidine ring is a prime site for introducing structural diversity. This is commonly achieved through N-alkylation, N-arylation, and reductive amination, allowing for the fine-tuning of a molecule's physicochemical properties and biological activity.

N-Alkylation and N-Arylation: Direct N-alkylation can be accomplished by reacting benzyl (B1604629) azetidin-3-ylcarbamate with various alkyl halides. For instance, reaction with ethyl 2-bromopropanoate (B1255678) in the presence of a base like triethylamine (B128534) yields the corresponding N-alkylated product. rsc.org This method is effective for introducing ester functionalities that can serve as handles for further modification. rsc.org More complex substituents can also be introduced; for example, reaction with 4-chloro-2-methylpyrimidine (B1348355) using a base such as N,N-diisopropylethylamine (DIPEA) in acetonitrile (B52724) under microwave irradiation leads to the formation of a pyrimidinyl-substituted azetidine. google.com

For the introduction of aryl groups, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are frequently employed. thieme-connect.de These reactions allow for the coupling of the azetidine nitrogen with a wide range of aryl bromides or iodides, providing access to derivatives with diverse electronic and steric properties. thieme-connect.deresearchgate.net

Reductive Amination: Reductive amination is a powerful and highly versatile method for N-alkylation that proceeds by reacting the amine with an aldehyde or ketone to form an iminium intermediate, which is then reduced in situ. masterorganicchemistry.comorganic-chemistry.org This approach avoids issues of over-alkylation that can occur with alkyl halides. masterorganicchemistry.com A variety of reducing agents can be used, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH3CN) being common choices due to their mildness and selectivity for imines over carbonyls. masterorganicchemistry.comlookchem.com This strategy is broadly applicable for installing a wide array of alkyl groups, from simple methyl groups (using formaldehyde) to more complex cyclic and heterocyclic moieties. masterorganicchemistry.com

Table 1: Examples of N-Substitution Reactions on Azetidine Scaffolds
Reaction TypeReagentsSubstituent IntroducedTypical ConditionsReference
N-AlkylationEthyl 2-bromopropanoate, Triethylamine-CH(CH₃)COOEtDCM, Room Temperature rsc.org
N-Arylation4-Chloro-2-methylpyrimidine, DIPEA2-Methylpyrimidin-4-ylAcetonitrile, Microwave, 120°C google.com
Reductive AminationAldehyde/Ketone, NaBH(OAc)₃Various Alkyl GroupsDCE or MeOH, Room Temperature masterorganicchemistry.comlookchem.com

Functionalization of the Carbamate (B1207046) Nitrogen for SAR Studies

While the azetidine nitrogen is more commonly derivatized, the carbamate nitrogen also presents an opportunity for modification, particularly for structure-activity relationship (SAR) studies. Functionalization at this position can influence ligand-receptor interactions, membrane permeability, and metabolic stability.

Acylation is a primary method for modifying the carbamate nitrogen. sciforum.net Using a strong base to deprotonate the N-H bond, followed by treatment with an acylating agent like an acid anhydride (B1165640) or acyl chloride, can introduce new functionalities. sciforum.net For example, reacting a benzyl carbamate with acetic anhydride in the presence of a heteropolyacid catalyst can yield the corresponding N-acetyl derivative efficiently under solvent-free conditions. sciforum.net This allows for the systematic exploration of how different acyl groups impact biological activity. SAR studies on N-acylethanolamine acid amidase (NAAA) inhibitors have shown that modifications at this position can significantly alter potency and selectivity. researchgate.netnih.gov For instance, exploring different aryl and alkyl substituents on the carbamate can lead to the identification of highly potent and selective inhibitors. researchgate.net

Table 2: Functionalization of Carbamate Nitrogen
Reaction TypeAcylating AgentCatalyst/BaseProduct TypeReference
N-AcetylationAcetic AnhydrideWells-Dawson HeteropolyacidN-Acetyl Carbamate sciforum.net
N-PropionylationPropionic AnhydrideWells-Dawson HeteropolyacidN-Propionyl Carbamate sciforum.net
N-BenzoylationBenzoic AnhydrideWells-Dawson HeteropolyacidN-Benzoyl Carbamate sciforum.net

Covalent Linkage to Reporter Tags and Fluorescent Probes

To study the distribution, target engagement, and mechanism of action of bioactive molecules, they are often covalently linked to reporter tags, such as fluorescent probes or biotin. Benzyl azetidin-3-ylcarbamate derivatives are excellent scaffolds for creating such tools. The derivatization strategy typically involves introducing a bioorthogonal handle, like an alkyne or azide, onto the molecule. This handle can then be reacted with a reporter tag containing a complementary functional group via "click chemistry," most commonly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov

An alkyne handle can be installed on the azetidine nitrogen. This modified azetidine can then be conjugated to a fluorescent probe, such as a rhodamine-azide, to visualize its interaction with proteins in a cellular lysate via in-gel fluorescence. nih.govsemanticscholar.org This activity-based protein profiling (ABPP) approach is invaluable for identifying the protein targets of a small molecule inhibitor. nih.gov Fully functionalized small-molecule probes (FFSMPs) often contain three key components: a protein-binding motif, a reactive group for covalent bond formation, and a click chemistry handle for reporter tag conjugation. acs.org The azetidine moiety can serve as a core part of the protein-binding motif or as a versatile linker within these probes. acs.orgresearchgate.net

Synthesis of Conjugates for Targeted Delivery Studies

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of action, thereby enhancing efficacy and reducing off-target toxicity. This is often achieved by conjugating a potent drug to a targeting moiety, such as an antibody (forming an antibody-drug conjugate, ADC) or a peptide (forming a peptide-drug conjugate, PDC). justia.comunits.it

The this compound scaffold is useful in this context as a linker or part of the payload. After deprotection of the benzyl carbamate to reveal the primary amine, or by using the azetidine nitrogen, the molecule can be attached to a larger delivery vehicle. For example, azetidine-containing molecules have been incorporated into immunomodulator antibody-drug conjugates (iADCs). justia.com These conjugates deliver a payload to a target cell, such as a cancer cell, where the payload can exert its effect. justia.com Similarly, azetidine derivatives can be part of bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras), which induce the degradation of a target protein. epo.org In these constructs, the azetidine derivative serves as a ligand for the protein of interest or as a linker to the E3 ligase-recruiting moiety. epo.orgmdpi.com

Methodologies for Stereochemical Diversification of Derivatives

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, methods for the stereoselective synthesis of this compound derivatives are critical. The azetidine ring in this compound contains a stereocenter at the C-3 position, and additional stereocenters can be introduced during derivatization.

Several strategies exist to control stereochemistry:

Chiral Pool Synthesis : This approach starts with an enantiomerically pure starting material. For example, the synthesis of chiral β-lactam (azetidin-2-one) carbamates can begin with enantiopure precursors that undergo stereospecific cyclization. smolecule.com The synthesis of (S)-N-(2-oxo-3-oxetanyl)-biphenyl-4-carboxamide, an inhibitor of N-acylethanolamine acid amidase (NAAA), relies on starting with the appropriate stereoisomer of threonine. researchgate.net

Asymmetric Catalysis : This involves using a chiral catalyst to favor the formation of one enantiomer or diastereomer over others. For instance, titanium-mediated reactions with chiral oxazolidinones can produce β-lactams with high enantiomeric excess (>90% ee). smolecule.com

Diastereoselective Reactions and Resolution : Introducing a chiral auxiliary to the molecule can direct the stereochemical outcome of subsequent reactions. The resulting diastereomers can often be separated by standard techniques like chromatography or crystallization. google.com Another method is the stereospecific intramolecular nucleophilic aromatic substitution (SNAr) of lithiated N'-aryl-N-benzylureas, which can proceed with high stereospecificity. bris.ac.uk

These methodologies enable the synthesis of specific stereoisomers of this compound derivatives, which is essential for optimizing their interaction with chiral biological targets like enzymes and receptors. smolecule.combris.ac.uk

Applications in Advanced Organic Synthesis and Building Block Chemistry

Benzyl (B1604629) Azetidin-3-ylcarbamate as a Precursor for Diverse Heterocycles

The four-membered azetidine (B1206935) ring of benzyl azetidin-3-ylcarbamate is a spring-loaded scaffold, primed for ring-opening and ring-expansion reactions to generate a variety of larger, more complex heterocyclic systems. The ring strain of the azetidine makes it susceptible to nucleophilic attack, providing a synthetic handle for the construction of five-, six-, and even seven-membered rings. For instance, the reaction of this compound with various electrophiles can lead to the formation of substituted pyrrolidines, piperidines, and other nitrogen-containing heterocycles that are prevalent in many biologically active compounds.

The synthesis of various 1,3-disubstituted azetidines can be achieved through the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org Microwave-assisted one-pot synthesis from alkyl dihalides and primary amines offers an efficient route to nitrogen-containing heterocycles. organic-chemistry.org Furthermore, the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation provides a general method for synthesizing 1-arenesulfonylazetidines. organic-chemistry.org

The versatility of the azetidine ring is further demonstrated in its ability to participate in cycloaddition reactions. For example, the [2+2] cycloaddition of ketenes and imines is a common method for synthesizing β-lactams (azetidin-2-ones). beilstein-journals.org These β-lactam rings, which are structurally related to this compound, are themselves important precursors to a wide range of other heterocyclic systems.

A summary of representative heterocyclic systems synthesized from azetidine precursors is provided in the table below.

Starting Material AnalogueReagents and ConditionsResulting HeterocycleReference
2-substituted-1,3-propanediolsPrimary amines, in situ generated bis-triflates1,3-disubstituted azetidines organic-chemistry.org
Alkyl dihalidesPrimary amines, microwave irradiationNitrogen-containing heterocycles organic-chemistry.org
1-ArenesulfonylaziridinesDimethylsulfoxonium methylide, microwave irradiation1-Arenesulfonylazetidines organic-chemistry.org
Ketenes and Imines[2+2] cycloadditionβ-lactams (Azetidin-2-ones) beilstein-journals.org

Utility in the Construction of Complex Natural Products

Many natural products possess intricate molecular architectures that include heterocyclic motifs. The ability to construct these motifs efficiently and stereoselectively is a cornerstone of natural product synthesis. This compound and its derivatives serve as valuable chiral building blocks in the synthesis of such complex natural products. The inherent chirality of many commercially available forms of this compound, such as (S)-benzyl (2-oxoazetidin-3-yl)carbamate, allows for the introduction of a specific stereocenter early in a synthetic sequence. fluorochem.co.ukbldpharm.com

Role as a Chiral Auxiliary or Chiral Building Block

Chirality is a fundamental aspect of molecular recognition in biological systems. This compound is available in both racemic and enantiomerically pure forms, making it a valuable tool for asymmetric synthesis. fluorochem.co.ukbldpharm.com As a chiral building block, it can be incorporated into a target molecule, transferring its stereochemistry to the final product.

For example, the use of chiral N-Boc-aminopyrrolidines and N-Boc-aminopiperidines in reactions with chiral triflate esters allows for the synthesis of new N-(aminocycloalkylene)amino acid compounds. rsc.org Similarly, (S)-benzyl (2-oxoazetidin-3-yl)carbamate is listed as a chiral building block for asymmetric synthesis. bldpharm.com This highlights the importance of such compounds in creating stereochemically defined molecules, which is crucial for their interaction with biological targets.

The table below showcases examples of how this compound and related structures are used as chiral synthons.

Chiral Building BlockApplicationResulting StructureReference
(S)-Benzyl (2-oxoazetidin-3-yl)carbamateAsymmetric SynthesisChiral heterocycles and other complex molecules bldpharm.com
Chiral N-Boc-aminopyrrolidines/piperidinesReaction with chiral triflate estersN-(aminocycloalkylene)amino acids rsc.org

Application in Peptide and Peptidomimetic Synthesis

Peptides and their mimics, peptidomimetics, are of great interest in drug discovery due to their high potency and selectivity. However, natural peptides often suffer from poor metabolic stability and low bioavailability. nih.gov The incorporation of non-natural amino acids and constrained cyclic structures is a common strategy to overcome these limitations. nih.govupc.edu

This compound serves as a constrained amino acid surrogate. Its rigid four-membered ring can be used to induce specific conformations (e.g., β-turns) in peptide chains, which are often crucial for biological activity. upc.edu The replacement of a flexible peptide backbone segment with the rigid azetidine scaffold can enhance receptor binding affinity and improve resistance to enzymatic degradation. nih.gov

Furthermore, isocyanide-based multicomponent reactions can be employed to synthesize cyclic constrained peptidomimetics, where β-lactams, derived from azetidine-containing precursors, are key intermediates. beilstein-journals.org These reactions allow for the rapid generation of molecular diversity, which is essential for optimizing the pharmacological properties of peptidomimetics. beilstein-journals.org

Integration into Fragment-Based Drug Discovery Libraries

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying lead compounds in drug discovery. nih.govopenaccessjournals.com This method involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. nih.govopenaccessjournals.com Once a binding fragment is identified, it is then optimized and grown into a more potent, drug-like molecule. frontiersin.orgnih.gov

The three-dimensional shape and chemical functionality of this compound make it an ideal candidate for inclusion in fragment libraries. Its rigid azetidine core provides a well-defined scaffold that can be elaborated in multiple vectors to explore the binding pocket of a target protein. The presence of both hydrogen bond donors and acceptors, along with the potential for hydrophobic interactions from the benzyl group, provides multiple points of interaction for target binding.

The use of 3-D building blocks is becoming increasingly important in medicinal chemistry to access novel chemical space and develop compounds with improved properties. whiterose.ac.uk this compound and its derivatives fit this profile well, offering a compact and rigid scaffold that can serve as a starting point for the development of new therapeutic agents.

Biological Activities and Mechanistic Investigations of Benzyl Azetidin 3 Ylcarbamate and Its Analogs

Antimicrobial Activity Studies

The structural features of azetidine (B1206935) derivatives suggest their potential as antimicrobial agents. Research into analogs and related heterocyclic compounds has provided insights into their efficacy against various pathogens.

While specific studies focusing exclusively on Benzyl (B1604629) azetidin-3-ylcarbamate are limited, research on analogous structures provides valuable data. For instance, studies on 2-benzylthio-4(5)-(2-styryl)imidazoles, which share a benzyl group, have demonstrated good antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. researchgate.net Similarly, newly synthesized benzothiazole (B30560) analogs have shown potent efficacy against Gram-positive bacteria, with some compounds exhibiting a minimum inhibitory concentration (MIC) of 3.12 μg/ml, which is twice as active as the standard drug ciprofloxacin. nih.gov

In other studies, Schiff bases of N-benzyl isatin (B1672199) derivatives were tested against a panel of microorganisms, including Staphylococcus aureus, Streptococcus pyogenes, and Enterococcus faecalis (Gram-positive), as well as Pseudomonas aeruginosa, Klebsiella pneumoniae, and Escherichia coli (Gram-negative). sysrevpharm.org Most of these synthesized compounds showed moderate antibacterial activity. sysrevpharm.org However, some isatin derivatives have been noted for their broad-spectrum biological properties, including antibacterial and antifungal activities. sysrevpharm.org

The following table summarizes the antimicrobial activity of some analog compounds against various strains.

Compound TypeTested StrainsActivityReference
Benzothiazole analogsStaphylococcus aureus, Enterococcus faecalisMIC of 3.12 μg/ml for compound 3e nih.gov
Benzothiazole analogsCandida tropicalis, Candida albicans, Candida krusei, Cryptococcus neoformansCompound 3n was most active with MIC from 1.56-12.5 μg/ml nih.gov
N-benzyl isatin Schiff basesStaphylococcus aureus, Streptococcus pyogenes, Enterococcus faecalisModerate antibacterial activity sysrevpharm.org
N-benzyl isatin Schiff basesCandida albicansNo antifungal activity sysrevpharm.org
2-benzylthio-4(5)-(2-styryl)imidazolesGram-positive bacteriaGood antibacterial activity researchgate.net

The mechanism of action for many of these compounds is still under investigation. For Benzyl N-(azetidin-3-ylmethyl)carbamate;2,2,2-trifluoroacetic acid, it is hypothesized that it may interact with proteins or enzymes that have binding pockets complementary to the azetidin-3-ylmethyl group. smolecule.com It could also function as a prodrug, being converted to an active molecule within the target site. smolecule.com The strained four-membered azetidine ring is reactive towards electrophiles and can participate in nucleophilic substitution reactions, which may contribute to its biological activity. smolecule.com

Antitumor and Anticancer Activity Research

The potential of benzyl azetidin-3-ylcarbamate and its analogs as anticancer agents is an active area of research, with studies evaluating their efficacy in various cancer models.

Analogs of this compound have been evaluated for their antiproliferative effects against a range of human cancer cell lines. For example, novel benzyl and phenethyl carbamates of Melampomagnolide B (MMB) demonstrated potent growth inhibition against a panel of 60 human cancer cell lines, with 71% of the screened molecules having GI50 values below 2 μM. nih.gov One of the lead compounds, a benzyl carbamate (B1207046) analog (7b), effectively inhibited cell proliferation in breast cancer cell lines such as TMD-231, OV-MD-231, and SUM149. nih.gov

Another study on 16-azidomethyl substituted 3-O-benzyl estrone (B1671321) analogs showed significant antiproliferative activity against human gynecological cancer cell lines, including the breast cancer lines MCF-7 and MDA-MB-231. nih.gov Similarly, synthesized 5-benzyl juglone (B1673114) exhibited high inhibitory activity towards MCF-7 human breast cancer cells.

The table below presents data on the anticancer activity of various analog compounds.

Compound/AnalogCancer Cell Line(s)Observed EffectIC50 ValueReference
Benzyl carbamate of MMB (7b)TMD-231, OV-MD-231, SUM149 (Breast)Inhibition of cell proliferation<2 μM (GI50) nih.gov
16-azidomethyl substituted 3-O-benzyl estrone analogs (16AABE, 16BABE)MCF-7, MDA-MB-231 (Breast); HeLa, SiHa (Cervical)Antiproliferative activityNot specified nih.gov
5-Benzyl jugloneHCT-15 (Colorectal)Potent antiproliferative activity12.27 µM
5-Benzyl jugloneMCF-7 (Breast)High inhibitory activityNot specified
Benzyl isothiocyanate (BITC)SKOV-3, 41-M, CHl, CHlcisR (Ovarian); H-69 (Lung); L-1210 (Murine Leukemia)Cytotoxicity0.86 to 9.4 µM nih.gov
Mono-carbonyl analogs of curcuminHCT-116 (Colon)CytotoxicityNot specified scirp.org

Selective Estrogen Receptor Downregulators (SERDs) are a class of compounds that bind to the estrogen receptor (ER) and induce its degradation. google.com This mechanism is particularly relevant for the treatment of ER-positive breast cancers. nih.govfrontiersin.org Fulvestrant is a known SERD that induces rapid down-regulation of ERα via the 26S proteasomal pathway. google.com

Research into novel SERDs has explored various molecular scaffolds. While not directly analogs of this compound, studies on other SERDs provide a framework for understanding this mechanism. For instance, novel SERDs developed from the 6-OH-benzothiophene scaffold have shown potent ERα downregulation, with IC50 values as low as 0.07 nM. nih.gov These compounds are designed to overcome resistance to other endocrine therapies like tamoxifen. nih.gov The development of oral SERDs is an ongoing area of research, with these molecules typically featuring an ER binding motif and a side chain that confers ER degrading activity. frontiersin.org The activity of these compounds is often evaluated in ER+ breast cancer cell lines like MCF-7. nih.gov

The anticancer effects of these compounds are often linked to their ability to halt the cell cycle and induce programmed cell death (apoptosis). For example, 5-benzyl juglone was found to cause cell cycle arrest at the G0/G1 phase and promote apoptosis in HCT-15 colorectal cancer cells.

In the case of 16-azidomethyl substituted 3-O-benzyl estrone analogs, it was observed that they increased the hypodiploid populations of breast cancer cells, and one analog, 16AABE, caused cell cycle disturbance. nih.gov These analogs were also found to significantly increase the rate of tubulin polymerization in vitro, a mechanism that can disrupt cell division and lead to apoptosis. nih.gov Furthermore, these estrone analogs inhibited the migration and invasive capacity of breast cancer cells. nih.gov

The benzyl carbamate analog of MMB (7b) was shown to inhibit NFκB binding to DNA, which can down-regulate anti-apoptotic gene transcription and sensitize cancer cells to apoptotic signals. nih.gov

Neuroprotective Effects and Potential Neurological Applications

Research into aromatic carbamates, including analogs of this compound, has revealed significant neuroprotective properties. Studies have demonstrated that certain aromatic carbamates can shield neurons from apoptosis, a form of programmed cell death implicated in the progression of neurodegenerative diseases. For instance, in laboratory models, these compounds have been shown to rescue PC12 cells from apoptosis induced by the chemotherapy agent etoposide.

The mechanism behind this neuroprotection involves the modulation of key apoptotic pathways. It has been observed that treatment with these carbamates can lead to an increased ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, which fosters a cellular environment that promotes survival. Furthermore, these compounds may activate autophagy, a cellular recycling process, through the induction of beclin 1. In studies using human induced pluripotent stem cell-derived neurons, specific aromatic carbamates demonstrated protective effects against etoposide-induced apoptosis at concentrations as low as 100 nM.

The azetidine motif is considered valuable in the design of therapeutics for the central nervous system. ambeed.com Moreover, derivatives of this compound have been developed as inhibitors of hematopoietic prostaglandin (B15479496) D synthase (H-PGDS), an enzyme implicated in neurodegenerative conditions, highlighting a potential therapeutic application in this area. google.com

Research FindingModel SystemMechanism/ObservationReference
Protection from apoptosisPC12 cellsModulation of apoptotic pathways
Protection from etoposide-induced apoptosisHuman iPSC-derived neuronsEffective at 100 nM concentration
Anti-apoptotic state promotionIn vitro modelsIncreased Bcl-2/Bax ratio
Autophagy activationIn vitro modelsInduction of beclin 1
Potential therapeutic targetNeurodegenerative diseasesInhibition of H-PGDS enzyme google.com

Enzyme and Receptor Modulation Studies

Identification of Specific Molecular Targets (e.g., enzymes, receptors)

A primary molecular target identified for analogs of this compound is hematopoietic prostaglandin D synthase (H-PGDS). google.comgoogle.com This enzyme is responsible for the catalytic conversion of prostaglandin H2 (PGH2) into prostaglandin D2 (PGD2). google.comgoogle.com PGD2 is a significant signaling molecule involved in a variety of pathological processes, including inflammation and muscle degeneration, such as in Duchenne Muscular Dystrophy. google.comgoogle.com Patent literature details the use of this compound as a key intermediate in the synthesis of potent H-PGDS inhibitors. google.comgoogle.com

Another area of investigation for related structures involves the PI3K/Akt signaling pathway, which is crucial for regulating cell survival and apoptosis. googleapis.com The serine/threonine kinase Akt, a central component of this pathway, has been identified as a potential target. googleapis.com Aberrant Akt activation is a factor in tumorigenesis, and inhibitors of this pathway are of significant interest in cancer research. googleapis.com While not a direct study of this compound itself, derivatives have been designed to target this pathway. googleapis.com Computational screening methods have also been proposed to evaluate analogs against other potential targets, such as epidermal growth factor receptor (EGFR) and tubulin.

Elucidation of Binding Interactions and Allosteric Modulation

The binding interactions of this compound and its analogs are studied using both computational and experimental methods. smolecule.com Molecular docking and binding affinity assays are considered essential for clarifying how these compounds interact with their biological targets. smolecule.com Computational tools such as AutoDock Vina for molecular docking and GROMACS for molecular dynamics simulations can be used to model binding stability and predict interactions at the molecular level.

The structure of the azetidine ring is a critical determinant of binding. smolecule.com This four-membered ring is not planar and undergoes a dynamic puckering motion. smolecule.com The conformational preferences of the ring are significantly influenced by the nature and position of its substituents, which in turn affects how the molecule fits into a target's binding pocket. smolecule.com The carbamate group itself contributes to conformational stability and provides hydrogen bonding capabilities, which are often crucial for ligand-receptor recognition. smolecule.com In analogs that are formulated as salts, such as with trifluoroacetic acid, strong hydrogen bonds can form between the counterion and the azetidine nitrogen, further influencing the compound's structural and binding properties. smolecule.com

Activity-Based Protein Profiling (ABPP) Applications

Currently, there is no specific information available in the provided search results regarding the application of this compound or its direct analogs in activity-based protein profiling (ABPP).

Structure-Activity Relationship (SAR) Studies for Biological Potency

Impact of Azetidine Ring Substitution Patterns

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency of compounds derived from this compound. A key focus of these studies is the substitution pattern on the azetidine ring. The azetidine motif is often used in medicinal chemistry as a bioisosteric replacement for larger rings like piperidine (B6355638) or pyrrolidine, as it can offer improved solubility, better metabolic stability, and optimized interactions with biological targets. ambeed.com

The nitrogen atom of the azetidine ring is a common point for modification to explore SAR. For example, in the development of H-PGDS inhibitors, this compound is used as a scaffold where the azetidine nitrogen is reacted with various electrophiles, such as 4-chloro-2-methylpyrimidine (B1348355), to generate a library of new analogs. google.com The goal is to identify substituents that enhance binding affinity and inhibitory activity against the target enzyme. google.com The conformational preferences of the azetidine ring are highly dependent on the electronic environment created by its substituents, which directly impacts the molecule's interaction with its target. smolecule.com

Parent CompoundReactant/ModificationResulting Structure FeatureTherapeutic TargetReference
This compound4-chloro-2-methylpyrimidineSubstitution at the azetidine nitrogen with a methylpyrimidine groupH-PGDS google.com
This compound2-hydroxy-2-methylpropanoic acidAcylation at the azetidine nitrogenH-PGDS google.com
tert-butyl 3-hydroxyazetidine-1-carboxylateAromatic ring with leaving groupSubstitution to form N-aryl azetidinesH-PGDS google.com

Influence of Carbamate and Benzyl Moiety Modifications

The carbamate and benzyl groups are fundamental pharmacophoric elements of this compound. The carbamate moiety, a stable protecting group for the amine, can influence the molecule's reactivity and binding interactions. smolecule.com Research into carbamate derivatives has shown that this functional group can enhance the biological activity of various compounds. nih.gov

Modifications to the benzyl portion of the molecule have been a key strategy in optimizing the activity of related compounds. For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, replacing the benzyl group's thiophene (B33073) moiety with a simple phenyl ring led to a modest improvement in potency. acs.org Further substitutions on this phenyl ring demonstrated that while many modifications were tolerated, they resulted in a relatively flat structure-activity relationship. acs.org However, significant potency improvements were achieved by introducing an isopropyl group at another position, highlighting that modifications to substituents on the benzyl ring can fine-tune biological activity. acs.org The introduction of bulky groups, such as a tert-butyl group on the benzyl moiety, can increase lipophilicity, which may influence the compound's biological activity and solubility profiles.

In studies of azetidine-containing dipeptides as inhibitors of human cytomegalovirus (HCMV), a benzyloxycarbonyl (Cbz) moiety at the N-terminus was found to be an absolute requirement for antiviral activity. nih.gov This underscores the importance of the benzyl-containing carbamate structure for specific biological targets. The replacement of the Cbz group with other acyl, sulfonyl, or urea (B33335) functionalities often leads to challenges in synthesis and purification, indicating the unique role of the original moiety. nih.gov

Similarly, in the context of monoacylglycerol lipase (B570770) (MAGL) inhibitors, azetidine-derived carbamates have been identified as highly efficient covalent inhibitors. acs.org The carbamate group is crucial for the mechanism of action, and modifications around this core, including the groups attached to the carbamate nitrogen, are central to optimizing inhibitory potency.

The table below summarizes the influence of various modifications on the biological activity of compounds analogous to this compound.

Table 1: Influence of Moiety Modifications on Biological Activity

Parent Compound/Class Modification Effect on Biological Activity Target/Assay Reference
N-Benzyl-2-phenylpyrimidin-4-amine Analog Replacement of thiophene with a phenyl ring on the benzyl group Modest improvement in potency USP1/UAF1 Deubiquitinase Inhibition acs.org
Azetidine-containing dipeptide N-terminus must be a benzyloxycarbonyl moiety Absolute requirement for activity Anti-HCMV Activity nih.gov
Azetidine-containing dipeptide Benzyl- and cyclohexyl-substituents at the C-terminal amide Inactive Anti-HCMV Activity nih.gov
Azetidine Derivative Addition of a tert-butyl group to the benzyl moiety Increases lipophilicity, potentially influencing biological activity General

Stereochemical Influences on Biological Activity

The stereochemistry of azetidine-based compounds, including this compound, is a critical determinant of their biological activity. The constrained, four-membered azetidine ring can adopt specific puckered or planar conformations, which are influenced by its substituents. smolecule.com This conformational preference can dictate how the molecule interacts with its biological target.

For example, in the case of Benzyl (R)-(2-oxoazetidin-3-yl)carbamate, a close analog, the specific (R)-stereochemistry is noted to be a significant factor in its activity as an inhibitor of acetylcholinesterase and butyrylcholinesterase. smolecule.com This suggests that a precise three-dimensional arrangement of the atoms is necessary for effective binding to the active sites of these enzymes. smolecule.com

In research on azetidine-containing dipeptide inhibitors of HCMV, the stereochemistry of the molecule was also found to be crucial. nih.gov Derivatives with an (S,S) configuration at the two stereocenters retained anti-HCMV activity, whereas analogs with other stereochemical arrangements were less active or inactive. nih.gov The conformational restriction imposed by the azetidine residue, leading to a γ-type reverse turn, appears to be influential for the activity of these molecules. nih.gov

Furthermore, the synthesis of azetidine derivatives often focuses on stereoselective methods to produce specific isomers. researchgate.netmedwinpublishers.com For instance, room temperature iodocyclisation of homoallylamines can stereoselectively yield functionalized 2-(iodomethyl)azetidine derivatives. researchgate.net The biological evaluation of such stereochemically defined azetidines in assays like the zebrafish embryo developmental assay has shown that different isomers can produce distinct biological effects, with one specific racemic cis-isomer exhibiting notable activity. researchgate.net

The table below highlights the importance of stereochemistry in the biological activity of related azetidine compounds.

Table 2: Influence of Stereochemistry on Biological Activity

Compound Class Stereoisomer Biological Activity Target/Assay Reference
Benzyl (2-oxoazetidin-3-yl)carbamate (R)-isomer Active as an inhibitor Acetylcholinesterase and Butyrylcholinesterase smolecule.com
Azetidine-containing dipeptide (S,S)-diastereoisomer Active Anti-HCMV Activity nih.gov
Azetidine-containing dipeptide (R,S)-diastereoisomer Active Anti-HCMV Activity nih.gov

Computational and Theoretical Investigations of Benzyl Azetidin 3 Ylcarbamate

Conformational Analysis and Energy Landscapes of the Molecule

The conformational landscape of Benzyl (B1604629) azetidin-3-ylcarbamate is largely dictated by its core azetidine (B1206935) ring. The four-membered azetidine ring is a strained system that exhibits unique structural characteristics. Computational studies, including ab initio methods, have shown that the azetidine ring is not planar and undergoes rapid interconversion between equivalent puckered conformations. smolecule.com This dynamic process involves both ring puckering and nitrogen inversion. smolecule.com

Molecular Dynamics Simulations to Study Flexibility and Interactions

Molecular dynamics (MD) simulations are instrumental in exploring the flexibility of Benzyl azetidin-3-ylcarbamate and its interactions with its environment over time. By simulating the atomic motions of the molecule, MD can reveal how the molecule behaves in different solvents or how it might interact with a biological target.

For molecules containing azetidine or similar cyclic amines, MD simulations can elucidate the dynamics of the ring-puckering motion and the rotational freedom of the substituent groups. These simulations can track the transitions between different conformational states, providing a more complete picture of the molecule's flexibility than static conformational analysis alone. Furthermore, when studying potential drug candidates, MD simulations are used to analyze permeability across biological membranes, such as the blood-brain barrier, by modeling the molecule's interaction with lipid bilayers. osti.gov For this compound, MD simulations could provide crucial insights into its ability to approach and bind to a target protein, mapping the dynamic changes in both the ligand and the protein during the binding process.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations offer a deep understanding of the electronic structure of this compound, which is fundamental to its reactivity. Methods like Density Functional Theory (DFT) can be used to calculate properties such as molecular orbital energies, electron density distribution, and electrostatic potential.

These calculations can pinpoint the most electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack. For instance, the strained azetidine ring is known to be reactive towards electrophiles. smolecule.com The carbamate (B1207046) functional group contains lone pairs on its oxygen and nitrogen atoms, making them potential hydrogen bond donors and acceptors, a feature that quantum chemical calculations can quantify. smolecule.com Such calculations can confirm the primary hydrogen bonding sites and reveal subtle non-bonding interactions that stabilize certain conformations and influence the molecule's reactivity. smolecule.com

Molecular Docking and Virtual Screening for Target Identification

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This method is vital for identifying potential biological targets for compounds like this compound. smolecule.com In a docking simulation, the molecule is placed into the binding site of a target protein, and its binding affinity is scored based on intermolecular interactions like hydrogen bonds and hydrophobic contacts.

Virtual screening campaigns often employ docking to test a large library of compounds against a specific protein target. For scaffolds similar to this compound, such as other azetidine carbamates, docking studies have been crucial in identifying them as potential inhibitors for enzymes like monoacylglycerol lipase (B570770) (MAGL). researchgate.net The results of these simulations can guide the synthesis of more potent and selective analogs by suggesting modifications that would improve binding. researchgate.net For example, docking results for a related pyrimidine (B1678525) derivative highlighted key interactions within the KRAS-G12D protein target. mdpi.com

In Silico Prediction of Chemical Reactivity and Metabolic Pathways

In silico tools can predict the chemical reactivity and potential metabolic fate of this compound. Reactivity predictions are often based on the presence of known reactive functional groups, or "structural alerts." The key reactive centers in this molecule are the strained azetidine ring and the carbamate group. The carbamate moiety is susceptible to hydrolysis, potentially catalyzed by esterase enzymes, which would cleave the molecule into 3-aminoazetidine, benzyl alcohol, and carbon dioxide. smolecule.com The strained four-membered azetidine ring makes it a potential target for nucleophilic ring-opening reactions. smolecule.com

Predicting metabolic pathways involves more sophisticated software that uses databases of known metabolic reactions and machine-learning algorithms. nih.gov These tools, such as the Path-A web server, analyze a molecule's structure to predict which metabolic enzymes might act upon it. nih.gov For this compound, these predictions would likely involve Phase I reactions (e.g., oxidation, reduction, hydrolysis) and Phase II reactions (e.g., glucuronidation, sulfation). For instance, in vitro studies on similar compounds using human liver microsomes help validate these in silico predictions by identifying the primary metabolites formed. osti.gov Such predictive studies are essential in early-stage drug development to anticipate a compound's metabolic stability and potential for generating active or toxic metabolites. frontiersin.org

Advanced Analytical Methodologies for Characterization in Research Settings

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of Benzyl (B1604629) azetidin-3-ylcarbamate. It provides an extremely precise measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula. Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer are commonly employed. princeton.edursc.org

The accurate mass measurement helps to distinguish the target compound from other molecules with the same nominal mass. For instance, in the characterization of related N-acyl-substituted azetidine (B1206935) compounds, HRMS (ESI-TOF) has been used to confirm the calculated mass of the protonated molecule ([M+H]⁺) or its sodium adduct ([M+Na]⁺) to within a few parts per million (ppm). princeton.edursc.org

Fragment analysis, often performed using tandem mass spectrometry (MS/MS), provides further structural confirmation. By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced. This fragmentation pattern acts as a molecular fingerprint, offering insights into the connectivity of the atoms and the stability of different parts of the molecule, such as the benzyl, carbamate (B1207046), and azetidine moieties.

Table 1: Representative HRMS Data for Related Azetidine Compounds

Compound Structure Formula Ion Calculated m/z Found m/z Reference
Benzyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrrolidine-1-carboxylate C₁₇H₂₄NO₃ [M+H]⁺ 290.17507 290.17507 princeton.edu

This table presents data for structurally similar compounds to illustrate the application and precision of HRMS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of Benzyl azetidin-3-ylcarbamate in the solution state. Primarily, ¹H and ¹³C NMR spectra are used to map the carbon-hydrogen framework of the molecule. princeton.edu

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the aromatic protons of the benzyl group (typically in the δ 7.3-7.4 ppm range), the benzylic CH₂ protons (around δ 5.1 ppm), and the protons of the azetidine ring. princeton.edu The multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J values) of these signals reveal the connectivity between adjacent protons.

¹³C NMR: This spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. Key signals would include those for the aromatic carbons, the benzylic carbon, the carbamate carbonyl carbon (around δ 155-156 ppm), and the carbons of the strained azetidine ring. princeton.edu

Table 2: Representative ¹H and ¹³C NMR Data for a Structurally Similar Compound

Atom Type ¹H NMR Data (δ ppm, multiplicity, J in Hz) ¹³C NMR Data (δ ppm) Reference
Aromatic CH 7.40 – 7.27 (m, 5H) 128.6, 128.2, 127.9 princeton.edu
Benzyl CH₂ 5.24 – 5.05 (m, 2H) 66.7 princeton.edu
Carbamate C=O - 155.5 princeton.edu

This table is based on data for a closely related Cbz-protected azetidine derivative to exemplify typical chemical shifts.

Advanced Chromatographic Techniques (e.g., HPLC, LC-MS/MS) for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for both the purification of this compound and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of a synthesized batch of the compound. capotchem.cnnih.gov Using a suitable stationary phase (e.g., a C18 reverse-phase column) and mobile phase, a single, sharp peak at a characteristic retention time would indicate a high degree of purity. The presence of other peaks would signify impurities. Diode-array detectors (DAD) can provide a UV spectrum of the peak to further aid in identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS): This powerful hyphenated technique combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. nih.govunige.it LC-MS is frequently used during the synthesis of related compounds to monitor the progress of a reaction by tracking the disappearance of reactants and the appearance of the product. nih.govfigshare.com For quantitative analysis in complex matrices, such as biological samples, targeted LC-MS/MS methods using Multiple Reaction Monitoring (MRM) provide exceptional sensitivity and selectivity. chromatographyonline.comresearchgate.net

X-ray Crystallography for Definitive Solid-State Structure Determination

When this compound can be obtained as a suitable single crystal, X-ray crystallography provides the most definitive structural information in the solid state. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming bond lengths, bond angles, and stereochemistry. thieme-connect.de

Spectroscopic Methods for Mechanistic Studies (e.g., UV-Vis, IR)

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and simple method used to identify the functional groups present in this compound. princeton.edu The molecule would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. libretexts.org This technique is particularly useful for confirming the presence of key functionalities during synthesis.

Table 3: Typical Infrared (IR) Absorption Frequencies for this compound

Functional Group Bond Vibration Typical Wavenumber (cm⁻¹) Reference
Carbamate N-H stretch ~3300-3400 princeton.edu
Aromatic Ring C-H stretch ~3030-3100 princeton.edu
Alkyl Groups C-H stretch ~2850-2970 princeton.edu
Carbamate Carbonyl C=O stretch ~1690-1710 princeton.edu
Aromatic Ring C=C stretch ~1450-1600 princeton.edu

This table is compiled from general IR data and data from structurally similar compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The benzyl group in the molecule contains a chromophore (the benzene (B151609) ring) that absorbs light in the UV region. UV-Vis spectroscopy can be used to quantify the concentration of the compound in solution via the Beer-Lambert law. In mechanistic studies, it can be used to monitor reaction kinetics if the reaction involves a change in the chromophoric system of the reactants or products.

Future Research Directions and Translational Perspectives

Development of Next-Generation Synthetic Methodologies for Azetidinyl Carbamates

The synthesis of azetidine (B1206935) derivatives has historically been challenging due to the inherent ring strain of the four-membered system. medwinpublishers.comresearchgate.net Future research will likely focus on developing more efficient, scalable, and stereoselective methods to construct the azetidine core and subsequently install the carbamate (B1207046) functionality.

Key areas for methodological advancement include:

Photocatalytic Radical Strategies: Recent breakthroughs in using light-mediated reactions to construct complex molecules could be applied to azetidines. researchgate.net Photocatalysis offers mild reaction conditions and the potential for novel bond formations, which could streamline the synthesis of substituted azetidinyl carbamates.

Strain-Release Functionalization: Leveraging the high ring strain of precursors like azabicyclo[1.1.0]butanes (ABBs) provides a powerful method for generating diverse, functionalized azetidines in a single step. researchgate.net This approach could be adapted to directly incorporate the carbamate moiety or a precursor.

Flow Chemistry: Continuous flow technologies can enhance the safety and scalability of reactions involving strained or reactive intermediates. researchgate.net Applying flow chemistry to the synthesis of azetidinyl carbamates could enable better control over reaction parameters and facilitate large-scale production for further studies.

Enantioselective Catalysis: Developing catalytic methods that can control the stereochemistry at the 3-position of the azetidine ring is crucial, as chirality often dictates biological activity. acs.org Future work could involve novel chiral phase-transfer catalysts or transition-metal-catalyzed approaches to produce single-enantiomer products. acs.org

A comparison of potential synthetic strategies is outlined below:

MethodologyPotential AdvantagesPotential Challenges
Photocatalysis Mild conditions, novel reactivitySubstrate scope limitations, catalyst cost
Strain-Release High efficiency, access to diverse structuresAvailability of strained precursors
Flow Chemistry Scalability, safety, precise controlInitial setup cost, specialized equipment
Enantioselective Catalysis Access to single enantiomers, high valueCatalyst development, optimization required

Exploration of Undiscovered Biological Activities and Therapeutic Applications

The azetidine scaffold is present in numerous biologically active compounds with a wide array of therapeutic uses, including anticancer, antiviral, antibacterial, and central nervous system (CNS) applications. researchgate.netontosight.airesearchgate.net The carbamate linkage is also a feature of many pharmacologically relevant molecules. researchgate.net The combination of these two moieties in Benzyl (B1604629) azetidin-3-ylcarbamate suggests a broad, yet largely unexplored, therapeutic potential.

Future research should systematically screen this compound and its derivatives against a wide range of biological targets. Potential therapeutic areas to investigate include:

Oncology: Analogues of TZT-1027, an antitumor agent, have incorporated the azetidine moiety to restrict conformation and enhance potency. mdpi.com Derivatives of Benzyl azetidin-3-ylcarbamate could be designed and tested as inhibitors of key cancer targets like kinases or protein-protein interactions.

Infectious Diseases: The azetidine ring is a component of some antimalarial and antibacterial agents. researchgate.netresearchgate.net Screening against various strains of bacteria, fungi, and parasites could uncover new anti-infective leads. medwinpublishers.comacgpubs.org

Neuroscience: Azetidine derivatives have been explored as inhibitors of GABA uptake and as agonists for histamine (B1213489) H3 receptors, indicating their potential for treating neurological and psychiatric disorders. nih.govacs.org The physicochemical properties imparted by the azetidine ring can be favorable for CNS drug discovery. acs.org

Metabolic Diseases: Monoacylglycerol lipase (B570770) (MAGL), a target for metabolic and inflammatory disorders, can be potently and covalently inhibited by azetidine carbamates. researchgate.net This precedent strongly supports the evaluation of this compound derivatives for similar activity.

Design and Synthesis of Prodrugs and Targeted Delivery Systems

The inherent structure of this compound, with its carbamate linkage, makes it an ideal candidate for prodrug design. A prodrug is an inactive compound that is converted into an active drug within the body. This strategy is often used to improve properties such as solubility, stability, or targeted delivery.

Future translational perspectives in this area include:

Enzyme-Cleavable Prodrugs: The carbamate bond can be designed to be stable in systemic circulation but cleaved by specific enzymes present in a target tissue, such as a tumor. researchgate.net This would allow for the localized release of a potent "warhead" molecule derived from the azetidinyl portion.

Targeted Delivery Systems: The carbamate can serve as a linker to attach the azetidine scaffold to a targeting moiety, such as an antibody or a small molecule that binds to a specific cell surface receptor. researchgate.net This approach, used in antibody-drug conjugates (ADCs), could enhance the therapeutic index by concentrating the drug at the site of action.

Nanogel and Hydrogel Formulations: Carbamate-based linkers are used to conjugate drugs to polymer-based delivery systems like nanogels and cryogels. mdpi.comacs.org These systems can provide slow, sustained release of the active compound, which can be beneficial for chronic conditions or for reducing dosing frequency. acs.org Research could focus on incorporating this compound derivatives into such advanced formulations. For instance, carbonate-linked prodrugs have been designed to target the reductive environment of bacteria for activation. nih.gov

Integration into Chemical Probe Development for Biological Pathway Elucidation

Chemical probes are small molecules used to study biological systems and elucidate the function of proteins. nih.gov Given its structural features, this compound could be modified to serve as a versatile chemical probe.

Avenues for development include:

Activity-Based Protein Profiling (ABPP): The carbamate group can act as a reactive "warhead" that forms a covalent bond with a target protein, often a serine hydrolase. researchgate.netgoogle.com By attaching a reporter tag (like a fluorophore or biotin) to the benzyl or azetidine portion of the molecule, researchers could create an activity-based probe (ABP). This probe would allow for the identification and visualization of its protein targets within complex biological samples, helping to uncover novel drug targets and off-targets. google.com

Photoaffinity Labeling: The benzyl group could be replaced with a photo-reactive group. Upon irradiation with UV light, this modified probe would form a covalent bond with any nearby proteins, allowing for the mapping of binding interactions, even non-covalent ones.

Scaffold for Fragment Libraries: The core azetidinyl carbamate structure can serve as a starting point for creating a library of chemical fragments. These fragments can be screened against various protein targets to identify initial "hits," which can then be optimized into more potent and selective probes or drug leads. scispace.com

Advancements in Computational Modeling for Predictive Design

Computational tools are indispensable in modern drug discovery for predicting molecular properties and guiding synthetic efforts. nih.govmdpi.com Future research on this compound and its analogues would greatly benefit from the integration of advanced computational modeling.

Key applications include:

Q & A

Q. What are the recommended protocols for synthesizing benzyl azetidin-3-ylcarbamate derivatives, and how can reaction conditions be optimized?

Synthesis typically involves carbamate coupling reactions between azetidine derivatives and benzyl chloroformate. Key steps include:

  • Solvent selection : Use anhydrous solvents (e.g., dichloromethane or THF) to avoid hydrolysis of intermediates .
  • Temperature control : Maintain 0–5°C during coupling to minimize side reactions .
  • Catalyst optimization : For Suzuki-Miyaura cross-coupling (relevant to advanced analogs), use Pd(PPh₃)₄ and base like K₂CO₃ under inert atmospheres .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization for high-purity yields .

Q. How should researchers characterize this compound and its derivatives?

Characterization requires a multi-technique approach:

  • NMR spectroscopy : Confirm regiochemistry of the azetidine ring and carbamate linkage via ¹H and ¹³C NMR (e.g., azetidine C3 proton at δ 3.5–4.0 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .
  • HPLC/GC analysis : Assess purity (>98%) using reverse-phase HPLC (C18 column, acetonitrile/water) or GC with flame ionization detection .

Q. What safety precautions are critical when handling this compound?

  • Hazard identification : The compound may cause skin/eye irritation (H315, H319) and respiratory tract irritation (H335) .
  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for powder handling .
  • Spill management : Contain spills with inert absorbents (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination or deuterium labeling) impact the stability and reactivity of this compound?

  • Fluorinated analogs : Introducing fluorine at the azetidine ring enhances metabolic stability but may reduce solubility. Monitor via stability studies in simulated gastric fluid (pH 1–3) .
  • Deuterium labeling : Isotope effects (e.g., benzyl-d5 derivatives) alter reaction kinetics in mechanistic studies. Use LC-MS to track deuterium retention .
  • Steric effects : Bulky substituents on the benzyl group hinder carbamate hydrolysis. Compare hydrolysis rates via UV-Vis spectroscopy (λmax 270 nm) .

Q. What methodologies resolve contradictions in reported biological activity data for this compound analogs?

  • Dose-response validation : Replicate assays (e.g., enzyme inhibition) across multiple concentrations (1 nM–100 µM) to confirm IC₅₀ values .
  • Solvent interference : Test DMSO solubility limits (<1% v/v) to avoid false positives in cell-based assays .
  • Batch variability : Use QC-certified reference standards (≥98% purity) to minimize inter-lab discrepancies .

Q. How can computational modeling guide the design of this compound-based inhibitors?

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to predict binding affinities to target proteins (e.g., proteases). Prioritize analogs with ΔG ≤ −8 kcal/mol .
  • ADMET prediction : Apply QSAR models (e.g., SwissADME) to optimize logP (1–3) and polar surface area (<90 Ų) for blood-brain barrier penetration .
  • Reaction pathway simulation : DFT calculations (Gaussian 09) identify transition states in carbamate hydrolysis .

Q. What advanced analytical techniques quantify trace impurities in this compound batches?

  • LC-MS/MS : Detect impurities at ppm levels using MRM mode (e.g., m/z 220→ fragments for azetidine-related byproducts) .
  • NMR impurity profiling : ¹H-DOSY distinguishes low-molecular-weight contaminants .
  • Elemental analysis : ICP-MS for heavy metals (e.g., Pb < 0.001% as per ICH Q3D guidelines) .

Methodological Notes

  • Contradictions in evidence : Some SDS sheets report "no known hazards" , while others classify the compound as irritant (H315/H319) . Researchers should default to stricter precautions until batch-specific data is available.
  • Storage recommendations : Store at −20°C under argon for long-term stability, based on analogs with similar carbamate moieties .

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